5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole
Overview
Description
5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole is a chemical compound with the molecular formula C15H12ClF2N3O2S and a molecular weight of 371.79 . It is used in the preparation of isotopically substituted pantoprazole for treating gastrointestinal disorders .
Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 523.1±60.0 °C and a predicted density of 1.51±0.1 g/cm3 . Its storage temperature is 2-8°C and it has a predicted pKa of 8.96±0.10 .Scientific Research Applications
Synthesis and Impurities of Proton Pump Inhibitors
Proton pump inhibitors, such as omeprazole, which shares a similar benzimidazole core structure, are synthesized through complex chemical reactions involving sulfinyl and methoxy groups. These processes lead to various pharmaceutical impurities, necessitating the development of novel synthetic methods to achieve higher purity and yield. Research in this area focuses on optimizing the synthesis process and understanding the formation of impurities, which is crucial for developing more efficient and safer pharmaceuticals (Saini et al., 2019).
Chemical Properties and Biological Activities
Benzimidazole derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The chemistry and properties of these compounds, as well as their complexes, have been extensively reviewed, highlighting their potential as therapeutic agents. The structure-activity relationship of these derivatives provides valuable insights for the design of new drugs with improved efficacy and reduced toxicity (Boča et al., 2011).
DNA Interaction and Therapeutic Applications
Some benzimidazole derivatives, known for binding to the minor groove of DNA, have been studied for their potential as radioprotectors, topoisomerase inhibitors, and fluorescent DNA stains. These applications are particularly relevant in the fields of cell biology, chemotherapy, and diagnostic assays, where DNA interactions play a critical role (Issar & Kakkar, 2013).
Optoelectronic Materials
The integration of benzimidazole and related heterocycles into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors, demonstrating the versatility of benzimidazole derivatives beyond pharmaceuticals (Lipunova et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound 5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole is the proton pump, a type of enzyme found in the stomach lining . This enzyme is responsible for the final step in the production of gastric acid .
Mode of Action
This compound acts as a selective proton pump inhibitor . It works by binding to the proton pump and inhibiting its action . This prevents the pump from producing gastric acid, thereby reducing the acidity in the stomach .
Biochemical Pathways
The action of this compound affects the biochemical pathway of gastric acid production. By inhibiting the proton pump, it disrupts the final step of this pathway, leading to a decrease in gastric acid production . This can have downstream effects on digestion and absorption of nutrients.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in gastric acid production. This leads to an increase in gastric pH, providing relief from conditions such as gastroesophageal reflux disease and other gastrointestinal disorders .
Properties
IUPAC Name |
2-[(4-chloro-3-methoxypyridin-2-yl)methylsulfanyl]-6-(difluoromethoxy)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2N3O2S/c1-22-13-9(16)4-5-19-12(13)7-24-15-20-10-3-2-8(23-14(17)18)6-11(10)21-15/h2-6,14H,7H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHIARBDRGKABK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433216 | |
Record name | 2-{[(4-Chloro-3-methoxypyridin-2-yl)methyl]sulfanyl}-6-(difluoromethoxy)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368890-20-4 | |
Record name | 2-[[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio]-6-(difluoromethoxy)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368890-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(((4-Chloro-3-methoxypyridin-2-yl)methyl)sulfanyl)-6-(difluoromethoxy)-1H-benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368890204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(4-Chloro-3-methoxypyridin-2-yl)methyl]sulfanyl}-6-(difluoromethoxy)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(4-Chloro-3-methoxypyridin-2-yl)methyl]sulfanyl)-6-(difluoromethoxy)-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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